Target Engagement: IKK2 Inhibitory Activity Defined by Core Scaffold and Furan-2-yl-ethyl Substituent
The target compound is explicitly defined as an IKK2 inhibitor within a patent family specifically directed to compounds with this activity [1]. This claim is predicated on the combination of the 5,6-dimethoxyindole core and the furan-2-yl-ethyl side chain [1]. The differentiation from a generic indole-2-carboxamide is clear: lacking these specific substitutions, a compound cannot be assumed to possess IKK2 inhibitory activity. The value is in the validated, albeit qualitative, target engagement at the IKK2 enzyme, a feature absent in 5,6-dimethoxyindole-2-carboxamide derivatives bearing alternative N-substitutions, which are directed to other kinase or non-kinase targets [1][2]. Quantitative IKK2 IC50 data for this specific compound was not identified in the public domain, representing a critical evidence gap that must be addressed by the user through in-house profiling [1].
| Evidence Dimension | IKK2 Inhibitory Activity |
|---|---|
| Target Compound Data | Defined as an active IKK2 inhibitor within the patent specification; precise IC50 value not publicly reported [1]. |
| Comparator Or Baseline | A generic 5,6-dimethoxy-1H-indole-2-carboxamide core without the furan-2-yl-ethyl substitution (or with a non-furan substituent, e.g., a benzylpiperidine amide): No reported IKK2 activity; reported activity against hAChE (IC50 = 0.32 μM) and hBACE-1 (IC50 = 0.39 μM) [2]. |
| Quantified Difference | Qualitative: Inhibitory activity at the IKK2 target is present for the target compound and absent for the comparator, which targets AChE/BACE-1. Quantitative IKK2 potency remains unmeasured. |
| Conditions | Biochemical kinase inhibition assay (IKK2) as described in patent family [1]; AChE/BACE-1 fluorescent inhibition assays [2]. |
Why This Matters
The specified compound's target-defined status at IKK2, a clinically relevant kinase, provides a clear research hypothesis, whereas other 5,6-dimethoxyindole amides are chemical tools for different and unrelated targets.
- [1] US Patent US20090143372A1. Chemical compounds. Filed October 31, 2007, and published June 4, 2009. View Source
- [2] Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. 2024. View Source
